Potassium;carbanide;oxalic acid
Description
Contextualizing Chemical Species: Potassium, Carbamide (Urea), and Oxalic Acid/Oxalate (B1200264)
A foundational understanding of the individual components is essential before exploring their complex interactions.
Potassium (K) is an alkali metal located in Group 1 and Period 4 of the periodic table, with an atomic number of 19. chemistrytalk.orgvedantu.com It is a soft, silvery-white metal that is highly reactive. chemistrytalk.orgvedantu.com Due to its high reactivity, it is never found free in nature, existing instead as ionic salts in various minerals. byjus.comwikipedia.org Potassium reacts violently with water and rapidly with components in the air, necessitating storage under oil or in an inert atmosphere. chemistrytalk.orgvedantu.combyjus.comwikipedia.org Its single valence electron is easily lost, forming a positive ion (cation) which readily combines with anions to create salts. chemistrytalk.orgwikipedia.org
Carbamide , systematically named urea (B33335), is an organic compound with the chemical formula CO(NH₂)₂. chemicalbook.comwikipedia.org It is a colorless, odorless, crystalline solid that is highly soluble in water. chemicalbook.comwikipedia.orgatamanchemicals.com Urea plays a significant role in the metabolism of nitrogen-containing compounds in animals and is a primary component of mammalian urine. chemicalbook.comatamanchemicals.comebsco.com Industrially, it is synthesized from ammonia (B1221849) and carbon dioxide. chemicalbook.comebsco.com The urea molecule is planar and notable for its ability to form extensive hydrogen bonds, which accounts for its high water solubility. chemicalbook.comwikipedia.org
Oxalic acid (IUPAC name: ethanedioic acid) is the simplest dicarboxylic acid, with the formula H₂C₂O₄ or (COOH)₂. scienceinfo.comwikipedia.org It is a white crystalline solid that forms a colorless solution in water and is a much stronger acid than acetic acid. scienceinfo.comwikipedia.org Oxalic acid is a reducing agent, and its conjugate base, the oxalate anion (C₂O₄²⁻), is an excellent chelating agent, meaning it can form stable complexes with metal cations. scienceinfo.comwikipedia.orgwikipedia.org It occurs naturally in many plants. scienceinfo.comwikipedia.org
| Property | Value |
|---|---|
| Symbol | K chemistrytalk.org |
| Atomic Number | 19 chemistrytalk.org |
| Atomic Mass | 39.0983 amu chemistrytalk.org |
| Classification | Alkali Metal chemistrytalk.org |
| Melting Point | 63.28 °C vedantu.com |
| Boiling Point | 759 °C vedantu.com |
| Density | 0.86 g/cm³ at 0°C vedantu.com |
| Oxidation State | +1 chemistrytalk.org |
| Property | Value |
|---|---|
| Chemical Formula | CO(NH₂)₂ chemicalbook.com |
| Molar Mass | 60.06 g/mol atamanchemicals.com |
| Appearance | White crystalline powder chemicalbook.com |
| Melting Point | 132.7 °C chemicalbook.com888chem.com |
| Solubility in Water | Highly soluble wikipedia.orgatamanchemicals.com |
| Key Feature | Forms extensive hydrogen bonds chemicalbook.comwikipedia.org |
| Property | Value |
|---|---|
| Chemical Formula | C₂H₂O₄ scienceinfo.com |
| Molar Mass (anhydrous) | 90.034 g/mol wikipedia.org |
| Appearance | White crystals wikipedia.org |
| Melting Point (dihydrate) | 101.5 °C wikipedia.org |
| Acidity | Strong dicarboxylic acid scienceinfo.comoasischemical.ae |
| Key Feature | Conjugate base (oxalate) is a chelating agent scienceinfo.comwikipedia.org |
Challenges in Naming and Classification of Multi-Component Chemical Systems
The naming of chemical substances is governed by systems like the one established by the International Union of Pure and Applied Chemistry (IUPAC), which aims to provide a unique and unambiguous name for every compound based on its structure. ohsu.edu However, for multi-component systems, nomenclature can become complex.
A system containing potassium, urea, and oxalic acid could exist as a simple mixture, a co-crystal, or a coordination compound, each requiring a different naming approach.
Mixture: If the components are simply mixed without forming a new crystalline structure, it would be named as a mixture of potassium salt(s), urea, and oxalic acid.
Co-crystal: When urea and oxalic acid crystallize together in a specific stoichiometric ratio, they form a co-crystal. researchgate.net For example, a 2:1 co-crystal of urea and oxalic acid has been identified, where the components are held together by hydrogen bonds in a defined crystal lattice. utwente.nl The naming must reflect this stoichiometry, such as "urea oxalic acid (2:1)". utwente.nl
Coordination Compound: The oxalate anion can act as a bidentate ligand, forming stable complexes with metal ions. wikipedia.org It is conceivable that potassium ions, oxalate ions, and urea molecules could form a coordination complex. In such a case, the name would follow the rules for coordination compounds, specifying the ligands and the central metal. For instance, a known compound, potassium trans-diaquabis[oxalato-κ²O,O']chromate(III) urea disolvate, illustrates the complexity of naming such structures. researchgate.net
The primary challenge lies in accurately identifying the nature of the interaction to apply the correct nomenclature rules. ohsu.edulmu.edu Without experimental data, such as single-crystal X-ray diffraction, definitively naming the product of combining these three components is impossible.
Historical Context of Chemical Interactions Involving Urea and Oxalic Acid
The histories of urea and oxalic acid are significant milestones in chemistry.
Oxalic acid was isolated from natural sources by the mid-18th century. scienceinfo.comwikipedia.org In 1776, Carl Wilhelm Scheele and Torbern Olof Bergman synthesized it by reacting sugar with nitric acid. wikipedia.org Later, in 1824, Friedrich Wöhler produced oxalic acid from cyanogen, which may be considered the first synthesis of a natural organic product. wikipedia.org
Urea was first isolated from urine in the late 18th century. acs.org Its synthesis by Friedrich Wöhler in 1828 from the inorganic compound ammonium (B1175870) cyanate (B1221674) was a landmark event. wikipedia.orgacs.org This discovery challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.
The interaction between urea and oxalic acid has also been known for some time. The formation of an insoluble urea oxalate precipitate when solutions of urea and oxalic acid are mixed has been used as a simple method for the detection of urea. acs.org Evaporation of an aqueous solution containing urea and oxalic acid in a 2:1 molar ratio yields a solid crystalline compound, H₂C₂O₄·2CO(NH₂)₂, which consists of stacked two-dimensional networks of the neutral molecules held together by hydrogen bonds. wikipedia.org
Overview of Research Gaps in Potassium-Carbamide-Oxalic Acid Interactions
While the binary system of urea and oxalic acid has been studied, particularly the formation and structure of their co-crystals, the ternary system involving potassium is not well-documented in publicly available research. researchgate.netutwente.nl This points to several significant research gaps:
Synthesis and Characterization: There is a lack of published research detailing the systematic synthesis and characterization of compounds formed from the combination of potassium, urea, and oxalic acid. While methods for preparing urea oxalate and various potassium oxalate complexes exist, a dedicated study of the K⁺/CO(NH₂)₂/H₂C₂O₄ system is needed. prepchem.comyoutube.com
Crystal Structure Determination: Although the crystal structure of urea-oxalic acid co-crystals is known, the structure of any potential ternary compound remains undetermined. utwente.nl X-ray diffraction studies would be necessary to elucidate how potassium ions might be incorporated into a urea-oxalate lattice or if a novel coordination polymer is formed. The existence of complex salts like potassium trans-diaquabis[oxalato-κ²O,O']chromate(III) urea disolvate suggests that analogous structures with other metals, or even a direct role for potassium in the primary coordination sphere, could be possible. researchgate.net
Phase Diagram and Stoichiometry: The complete phase diagram for the potassium-urea-oxalic acid system has not been established. Determining the stable stoichiometries, solubility limits, and thermal properties of any resulting compounds is a critical area for future research.
Physicochemical Properties: Detailed investigation into the properties of potential ternary compounds is needed. For example, the formation of a potassium-urea-oxalate complex could alter properties like nitrogen release rates, which is relevant to the development of sustained-release fertilizers. researchgate.net The thermal decomposition pathway of such a compound is also unknown, whereas the decomposition of related compounds like potassium bis-oxalatodiaqua-indate(III) and simple potassium oxalate has been studied. ias.ac.inresearchgate.net
Addressing these gaps through systematic research would provide valuable insights into the fundamental chemistry of multi-component systems and could lead to the development of new materials with tailored properties.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H5KO4 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
potassium;carbanide;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH3.K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;/q;-1;+1 |
InChI Key |
OUEDTUPYBOALBE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C(=O)(C(=O)O)O.[K+] |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of Potassium Carbamide Oxalic Acid Multi Component Systems
Solvent-Mediated Crystallization Techniques for Co-Crystals and Salts
Solvent-based methods are foundational in crystal synthesis, utilizing a solvent to dissolve the components and facilitate their interaction and subsequent crystallization into a structured lattice.
Evaporation-Induced Co-Crystallization of Potassium Oxalate (B1200264) with Urea (B33335)
Evaporation-induced co-crystallization is a widely used technique for producing multi-component crystals. This method involves dissolving stoichiometric amounts of the reactants in a suitable solvent, followed by slow evaporation of the solvent to achieve supersaturation and induce crystallization.
For instance, co-crystals of urea and oxalic acid have been successfully synthesized by dissolving the two components in various weight ratios in distilled water. researchgate.net The mixture is stirred until a homogenous solution is achieved, which is then filtered and allowed to evaporate at room temperature (25 °C) to yield crystalline salt. researchgate.net A similar principle is applied to the urea-oxalic acid system, where evaporation of an aqueous solution with a 2:1 molar ratio of urea to oxalic acid results in a solid crystalline compound. wikipedia.orgutwente.nl This compound consists of stacked two-dimensional networks of neutral molecules held together by hydrogen bonds. wikipedia.org
| Reactants | Molar Ratio (Urea:Other) | Solvent | Method | Outcome |
| Urea, Oxalic Acid | 2:1 | Water | Slow Evaporation at RT | Crystalline Salt H₂C₂O₄·2CO(NH₂)₂ researchgate.netwikipedia.org |
| Urea, Catechin | 1:5 | Methanol | Slow Evaporation | Single Crystals of UC nih.gov |
| Urea, 3-hydroxyl-2-naphthoic acid | 1:3 | Methanol | Slow Evaporation | Single Crystals of UH nih.gov |
Slow Cooling Crystallization of Ternary Systems
Slow cooling crystallization is another effective method for obtaining high-quality crystals from a solution. This technique involves dissolving the solutes in a solvent at an elevated temperature and then gradually lowering the temperature to decrease solubility and promote crystal growth. The rate of cooling is a critical parameter that influences crystal size and distribution. researchgate.netfkit.hr
In the context of oxalic acid crystallization, a saturated solution is often prepared at a higher temperature (e.g., 60 °C) and then cooled linearly or in a controlled, non-linear fashion to a lower temperature (e.g., 10 °C). fkit.hr Studies on the crystallization of oxalic acid have shown that linear cooling modes can produce a narrow crystal size distribution and larger mean crystal sizes compared to some controlled cooling modes. researchgate.netfkit.hr This technique is applicable to ternary systems where potassium oxalate, urea, and oxalic acid are co-dissolved to form a multi-component crystal upon cooling. The process often involves preparing a hot solution and allowing it to cool slowly over several days to facilitate the formation of well-defined crystals. stuba.sk
| System | Cooling Profile | Key Parameters | Reference |
| Oxalic Acid | Linear Cooling | Saturated solution at 60°C cooled to 10°C over 300 mins. | fkit.hr |
| Oxalic Acid | Controlled Cooling | Slower initial cooling, faster later cooling. | fkit.hr |
| Potassium Hydrogen Tartrate | Natural and controlled cooling | Cooling from 80°C to room temperature or 12°C. | orientjchem.org |
Solution-Based Precipitation Methods for Mixed Salts
Precipitation from a solution is a rapid method for synthesizing mixed salts. This technique typically involves mixing two or more solutions containing the precursor components, leading to the formation of a supersaturated solution from which the product precipitates. The properties of the resulting solid are highly dependent on factors such as reactant concentrations, temperature, and the presence of additives.
For example, in the synthesis of potassium ferric oxalate, a related complex salt, a precipitate of ferric hydroxide (B78521) is first formed and then dissolved in a potassium oxalate and oxalic acid solution to create the final product. byjus.comvedantu.com The addition of a substance in which the desired product is less soluble, such as ethanol (B145695), can be used to induce precipitation. byjus.comvedantu.com Similarly, the precipitation of calcium oxalate is initiated immediately upon mixing solutions of its constituent ions if the resulting concentration is supersaturated. nih.gov The rate of precipitation has been shown to increase with higher reactant concentrations. nih.gov A method for precipitating calcium oxalate from a homogeneous solution involves the hydrolysis of urea to slowly raise the pH, promoting uniform crystal growth. nih.gov
Mechanochemical Synthesis Approaches
Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions and phase transformations in the solid state. nih.gov This solvent-free or low-solvent approach is recognized as a green chemistry technique. researchgate.net
Neat Grinding of Potassium Oxalate, Urea, and Oxalic Acid
Neat grinding, or dry grinding, involves the co-grinding of solid reactants without the addition of any liquid. The mechanical energy supplied breaks down the crystal lattices and facilitates the formation of new phases.
Research has demonstrated the successful preparation of a new solid form of urea and oxalic acid by grinding the components in a 1:1 molar ratio at room temperature. researchgate.net The formation of the new compound was confirmed by differences in the powder X-ray diffraction (PXRD) patterns of the product compared to the starting materials. researchgate.net Similarly, cocrystals of urea with other compounds, like 3-hydroxyl-2-naphthoic acid and catechin, can be obtained by dry grinding the components in a 1:1 molar ratio. nih.gov
Liquid-Assisted Grinding for Enhanced Reactivity
Liquid-assisted grinding (LAG) is a variation of mechanochemical synthesis where a small, catalytic amount of a liquid is added to the solid reactants during grinding. nih.gov The liquid phase can accelerate the reaction by enhancing molecular mobility and facilitating the dissolution and recrystallization of components.
The urea-ellagic acid cocrystal, for example, can be synthesized by liquid-assisted grinding of a 2:1 molar ratio of urea and ellagic acid using a small amount of water or isopropanol. nih.gov The presence of atmospheric moisture can also inadvertently act as a liquid assistant in what is assumed to be a "dry" grinding process, creating a fluidized intermediate that facilitates co-crystallization. researchgate.netrsc.org The choice of liquid can be crucial; for instance, ionic liquids have been used as grinding assistants to control the polymorphic outcome of cocrystal formation. mit.edu
| System | Method | Reactant Ratio | Liquid Additive | Outcome |
| Urea, Oxalic Acid | Neat Grinding | 1:1 | None | New solid compound researchgate.net |
| Urea, Ellagic Acid | Liquid-Assisted Grinding | 2:1 | Water or Isopropanol | UE Cocrystal nih.gov |
| Urea, Catechin | Neat Grinding | 1:1 | None | UC Cocrystal nih.gov |
| α-Glycine, Malonic Acid | Neat Grinding (hygroscopic) | 1:1 | Atmospheric Moisture | Glycinium semi-malonate salt researchgate.net |
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal synthesis are powerful techniques for the crystallization of materials from solutions at elevated temperatures and pressures. These methods are particularly well-suited for the synthesis of multi-component systems as they can promote the dissolution of reactants and facilitate the formation of crystalline products that may not be accessible under ambient conditions.
In the context of potassium-carbamide-oxalic acid systems, a hydrothermal or solvothermal approach would involve heating an aqueous or non-aqueous solution, respectively, containing potassium salts (e.g., potassium hydroxide or potassium oxalate), urea, and oxalic acid in a sealed vessel, often a Teflon-lined autoclave. The elevated temperatures increase the solubility of the precursors and the kinetic energy of the system, while the pressure prevents the solvent from boiling.
Hydrothermal Synthesis: This method uses water as the solvent. For the target system, water is an ideal solvent due to the high solubility of potassium salts, urea, and oxalic acid. The reaction of potassium hydroxide with oxalic acid in situ would form potassium oxalate, which can then co-crystallize with urea. researchgate.net The use of water as a polar solvent can also play a role in the crystal structure through the incorporation of water molecules as hydrates. Researchers have successfully synthesized various metal oxalates and other coordination compounds using this technique. nih.govnih.gov For instance, the hydrothermal treatment of actinide (IV) oxalates has been investigated as a route to nanometric actinide dioxides. nih.gov
Solvothermal Synthesis: This technique employs non-aqueous solvents. The choice of solvent can significantly influence the resulting crystal structure and morphology. researchgate.net For a potassium-urea-oxalic acid system, solvents like ethanol or other organic solvents could be used. researchgate.net The use of a less polar solvent compared to water can alter the solubility of the components and the nature of the interactions between them, potentially leading to different crystalline phases. The solvothermal method has been effectively used to create a variety of porous materials and coordination polymers. researchgate.net A "urothermal" synthesis approach, which utilizes urea derivatives as solvents, has also been explored for the creation of crystalline porous materials, highlighting the versatile role of urea in such syntheses. csulb.edu
A comparative overview of typical conditions for hydrothermal and solvothermal synthesis is presented in the table below.
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |
| Solvent | Water | Organic solvents (e.g., ethanol, DMF) |
| Temperature | Typically 100 - 260 °C | Varies widely depending on the solvent |
| Pressure | Autogenous (generated by solvent heating) | Autogenous |
| Reactants | Potassium salt, Urea, Oxalic Acid | Potassium salt, Urea, Oxalic Acid |
| Potential Advantages | Environmentally benign solvent, high solubility of precursors | Access to different crystal phases, control over morphology |
Controlled Diffusion Techniques for Crystal Growth
The growth of high-quality single crystals is often crucial for determining the crystal structure and characterizing the physical properties of a material. Controlled diffusion techniques are methods that slowly bring reactants together, allowing for the gradual formation of crystals under near-equilibrium conditions. This slow process can lead to larger and more perfect crystals compared to rapid precipitation methods.
For a potassium-carbamide-oxalic acid system, a gel diffusion technique could be employed. In this method, a gel, such as silica (B1680970) gel, is used as a medium to control the diffusion of the reactants. For example, a solution of potassium oxalate and urea could be incorporated into the gel, and a solution of oxalic acid could be carefully layered on top. The slow diffusion of the oxalic acid into the gel would lead to a gradual increase in the concentration of the reactants at the interface, promoting the formation of well-defined crystals.
Another approach is the slow evaporation of a saturated solution containing all three components. Single crystals of urea-oxalic acid have been successfully grown using this technique from an aqueous solution. researchgate.net By carefully controlling the temperature and rate of evaporation, the supersaturation of the solution can be managed to favor crystal growth over nucleation. The presence of potassium ions in the solution would allow for their incorporation into the crystal lattice, forming the desired multi-component system. The growth rate of urea crystals has been shown to be influenced by the diffusion of the solute towards the crystal surface. nih.gov
The table below summarizes key aspects of controlled diffusion techniques.
| Technique | Description | Key Parameters |
| Gel Diffusion | Reactants diffuse towards each other through a gel medium. | Gel density, reactant concentrations, temperature. |
| Slow Evaporation | Solvent is slowly evaporated from a saturated solution. | Temperature, evaporation rate, solvent choice. |
| Liquid-Liquid Diffusion | Solutions of reactants are carefully layered, with diffusion occurring at the interface. | Solvent miscibility, reactant concentrations. |
Post-Synthetic Modification of Pre-Formed Components
In the context of a potassium-carbamide-oxalic acid system, one could envision a two-step process. First, a crystalline framework of urea-oxalic acid could be synthesized. As reported, urea and oxalic acid can form a solid crystalline compound through hydrogen bonding. wikipedia.org Subsequently, this pre-formed crystal could be exposed to a solution containing potassium ions. Through ion exchange or intercalation, potassium ions could be introduced into the crystal lattice, potentially replacing protons in the hydrogen-bonding network or occupying vacant sites within the structure.
Alternatively, a potassium oxalate framework could be synthesized first. Potassium hydrogen oxalate dihydrate is a known semi-organic material. recentscientific.com This material could then be treated with a solution of urea. The urea molecules could potentially be incorporated into the crystal structure through hydrogen bonding with the oxalate and water molecules already present in the lattice.
The success of PSM depends on several factors, including the stability of the initial framework and the reactivity of the functional groups. The table below outlines potential PSM strategies for the target system.
| Pre-Formed Component | Modifying Reagent | Potential Outcome |
| Urea-Oxalic Acid Crystal | Potassium salt solution | Incorporation of potassium ions into the lattice. |
| Potassium Oxalate Crystal | Urea solution | Inclusion of urea molecules into the crystal structure. |
Structural Elucidation and Crystallography of Potassium Carbamide Oxalic Acid Assemblies
Electron Diffraction for Micro-Crystalline Characterization
Microcrystal electron diffraction (MicroED) has emerged as a powerful technique for the structural analysis of chemical compounds that are available only as micro- or nanocrystalline powders. This method is particularly advantageous for the study of potassium-carbamide-oxalic acid assemblies, which may not always yield single crystals of sufficient size and quality for conventional X-ray diffraction techniques.
The fundamental principle of MicroED involves the use of a transmission electron microscope (TEM) to collect electron diffraction data from sub-micron sized crystals. The extremely short wavelength of electrons allows for the collection of diffraction data from very small crystalline domains. The process typically involves:
Sample Preparation: A small amount of the microcrystalline powder is deposited onto a TEM grid.
Data Collection: The grid is cooled to cryogenic temperatures to minimize radiation damage from the electron beam. A series of electron diffraction patterns are collected as the crystal is continuously rotated in the electron beam.
Data Processing: The collected diffraction patterns are processed using specialized software to integrate the reflection intensities and determine the unit cell parameters and space group of the crystal.
Structure Solution and Refinement: The crystal structure is then solved and refined using established crystallographic software packages, similar to those used for X-ray diffraction data.
A key advantage of MicroED is its ability to work with heterogeneous samples, allowing for the characterization of individual crystalline phases within a mixture. This is particularly relevant for the synthesis of potassium-carbamide-oxalic acid, where multiple crystalline forms or impurities might co-exist.
The following table summarizes the key aspects of electron diffraction for the characterization of such compounds:
| Parameter | Description |
| Crystal Size | Sub-micron to a few micrometers. |
| Instrumentation | Transmission Electron Microscope (TEM) equipped with a sensitive, high-frame-rate camera. |
| Data Type | A series of electron diffraction patterns collected during crystal rotation. |
| Information Obtained | Unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and crystal packing. |
| Advantages | Ability to analyze very small crystals, suitable for powder samples, and can characterize individual phases in a mixture. |
| Challenges | Sensitivity of the sample to electron beam damage, and potential for dynamical scattering effects which can complicate data analysis. |
Morphological Analysis of Crystalline Forms
The morphology, or external shape, of a crystal is a macroscopic expression of its internal atomic arrangement. The analysis of the crystalline form of potassium-carbamide-oxalic acid assemblies provides valuable insights into their crystal structure, growth kinetics, and physical properties. The morphology is influenced by factors such as the solvent used for crystallization, temperature, and the presence of impurities.
Crystals of urea-oxalic acid co-crystals are known to exhibit a pronounced cleavage plane, which is indicative of a two-dimensional hydrogen-bonding network forming layered structures. utwente.nl The introduction of potassium ions into this system is expected to significantly alter the crystal morphology. The potassium ions can participate in the coordination network, linking the layers of urea (B33335) and oxalic acid and creating a more complex three-dimensional structure. This can lead to the formation of crystals with different habits, such as prismatic, tabular, or acicular (needle-like) forms.
The morphological analysis is typically performed using techniques such as:
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal surface, revealing fine details of the morphology, such as facets, steps, and surface defects. This technique is particularly useful for examining the surface topography of micro- and nanocrystals.
In a related complex, potassium trans-diaquabis[oxalato-κ²O,O']chromate(III) urea disolvate, the crystal packing is governed by electrostatic and coordinative interactions, with intermolecular hydrogen bonds contributing to the stabilization of the structure. researchgate.net The potassium ions in this structure are eight-coordinated by oxygen atoms from the oxalate (B1200264) ligands. researchgate.net Such coordination is likely to influence the growth rates of different crystal faces, leading to a specific and predictable morphology.
The table below summarizes the expected morphological features and the techniques used for their analysis in potassium-carbamide-oxalic acid crystals:
| Morphological Feature | Description | Analysis Technique |
| Crystal Habit | The overall shape of the crystal (e.g., prismatic, tabular, acicular). | Optical Microscopy, SEM |
| Crystal Faces | The flat surfaces of the crystal, the orientation of which can be indexed to the crystallographic axes. | Goniometry, SEM |
| Cleavage | The tendency of a crystal to break along specific planes of weakness, reflecting the underlying crystal structure. | Mechanical testing, OM |
| Surface Topography | The fine details of the crystal surface, including growth steps, etch pits, and other defects. | SEM, AFM |
By correlating the observed morphology with the crystallographic data obtained from techniques like electron diffraction, a comprehensive understanding of the structure-property relationships in potassium-carbamide-oxalic acid assemblies can be achieved.
Spectroscopic and Advanced Analytical Characterization of Potassium Carbamide Oxalic Acid Systems
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying functional groups and understanding molecular vibrations within the potassium-carbamide-oxalic acid system.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a sample by measuring the absorption of infrared radiation. In the context of the potassium-carbamide-oxalic acid system, FTIR helps to confirm the presence of both urea (B33335) and oxalic acid and to observe any shifts in vibrational frequencies that indicate interactions between the components.
In studies of urea-oxalic acid cocrystals, FTIR analysis has been pivotal. researchgate.netresearchgate.net For instance, the presence of a C=O stretching vibration from the -COOH group of oxalic acid is a key indicator. researchgate.netresearchgate.net Similarly, characteristic peaks corresponding to the N-H stretching and NH2 bending of urea confirm its presence in the crystal lattice. researchgate.netresearchgate.netresearchgate.net The formation of new solid forms, such as cocrystals, can be evidenced by differences in the FTIR spectra of the product compared to the individual starting materials. researchgate.net
A study on urea-oxalic acid single crystals identified several key vibrational modes. researchgate.net The amide C=O stretching of the -COOH group was observed around 1702 cm⁻¹, while N-H stretching appeared at 3350 cm⁻¹. researchgate.net The NH2 bending frequency at 1519 cm⁻¹ is characteristic of the urea component. researchgate.net Broad bands around 3448 cm⁻¹ and 1022 cm⁻¹ were assigned to N-H stretching and C-N stretching vibrations, respectively. researchgate.net The O-H out-of-plane bending vibration at 779 cm⁻¹ further confirms the presence of oxalic acid. researchgate.net
Interactive Table: FTIR Peak Assignments for Urea-Oxalic Acid Systems. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3448 | N-H stretching |
| 3350 | N-H stretching |
| 1702 | C=O stretching of -COOH |
| 1519 | NH₂ bending |
| 1245 | CH₂ wagging |
| 1022 | C-N stretching |
| 779 | O-H out-of-plane bending |
Raman Spectroscopy for Molecular Vibrations and Lattice Modes
Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly for non-polar bonds, and lattice modes in crystalline structures. It is a valuable tool for studying the interactions in potassium-carbamide-oxalic acid systems, especially in aqueous solutions and solid-state forms.
Raman studies of aqueous solutions containing common fertilizer components, which often include potassium and urea derivatives, demonstrate the technique's ability to identify and quantify these species. mdpi.com The Raman spectrum of urea in its powdered state shows a prominent peak around 1020 cm⁻¹ due to the C-N stretching mode. researchgate.net In aqueous solutions, urea can be identified by peaks at approximately 985 cm⁻¹ (C-N stretching) and 1526 cm⁻¹ (C=O symmetric stretching). researchgate.net
The interaction of urea with other molecules, such as in cocrystals, can be observed through shifts in the Raman spectra. researchgate.net For example, in urea-intercalated kaolinites, changes in the NH2 stretching modes of urea indicate hydrogen bonding between the urea's amine groups and the kaolinite (B1170537) structure. nih.gov At low temperatures (77K), the NH2 stretching modes of pure urea are observed as four bands, which change upon intercalation, indicating a change in conformation and hydrogen bonding. nih.gov These principles can be extended to the potassium-carbamide-oxalic acid system to understand the intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structural conformation and interactions of molecules in both solid and solution states.
Solid-State ¹³C and ¹H NMR for Structural Conformation
Solid-state NMR (ssNMR) provides detailed information about the local chemical environment of carbon and hydrogen atoms in a crystalline or amorphous solid. This is particularly useful for characterizing the structure of cocrystals and other solid forms of the potassium-carbamide-oxalic acid system. nih.gov
Techniques like 2D heteronuclear correlation (HETCOR) solid-state NMR can significantly enhance the resolution of ¹H and ¹³C spectra, which is often broadened by anisotropic bulk magnetic susceptibility (ABMS), especially in solids containing aromatic groups. rsc.org This allows for the resolution and partial assignment of NMR signals even in polymorphic mixtures. rsc.org Cross-polarization magic-angle spinning (CPMAS) is a common technique used to obtain high-resolution ¹³C ssNMR spectra of organic solids. mdpi.com By varying the contact time in HETCOR experiments, it is possible to distinguish between carbons with strong and weak dipolar interactions with protons, providing insights into the spatial proximity of different functional groups. mdpi.com
Solution-State NMR for Dissolved Components and Interactions
Solution-state NMR is used to study the structure and interactions of the components when dissolved in a solvent. For the potassium-carbamide-oxalic acid system, this can reveal how the individual molecules interact with each other and with the solvent.
¹H and ¹³C NMR are standard methods for characterizing the components. For example, the ¹H NMR spectrum of anhydrous oxalic acid in d6-DMSO shows a broad singlet around 8.20 ppm, while the ¹³C NMR spectrum shows a peak around 161 ppm. rsc.org The presence of potassium ions can influence the chemical shifts of the carbamide and oxalate (B1200264) protons and carbons, providing information about ion-molecule interactions.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the identification and quantification of components in a sample.
In the context of the potassium-carbamide-oxalic acid system, MS can be used to identify the individual components and any complexes that may form. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable for analyzing non-volatile and thermally unstable compounds.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the routine measurement of oxalic acid in various matrices. researchgate.netnih.gov This technique involves separating the components using liquid chromatography and then detecting them with tandem mass spectrometry, which provides high specificity and sensitivity. researchgate.netnih.gov For instance, in the analysis of oxalic acid, specific multiple reaction monitoring (MRM) transitions can be used for confident identification and quantification. researchgate.net The presence of potassium can be detected through the formation of cationized molecular ions, such as [M+K]⁺. scripps.edu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in identifying and characterizing ionic species in solution. For a potassium-carbamide-oxalic acid system, ESI-MS can provide valuable information on the formation of adducts and complex ions. In negative ion mode, the deprotonated species of oxalic acid and any potential complexes would be detected. For instance, a study on the HPLC-MS/MS analysis of potassium oxonate utilized negative ion mode ESI to detect the [M-H]⁻ ion. nih.govnih.gov
In positive ion mode, the presence of potassium ions would likely lead to the formation of potassium adducts with urea and oxalic acid. The concentration of potassium ions can influence the observed mass spectra, with higher concentrations potentially leading to the dominance of potassium adducts like [M+K]⁺. spectroscopyonline.com The analysis of peptides has shown that trace amounts of alkali metal ions, such as potassium, can form adducts like [M+H+K]²⁺. spectroscopyonline.com
A hypothetical ESI-MS analysis of a potassium-carbamide-oxalic acid solution could reveal the following ionic species:
| Ionic Species | m/z (Hypothetical) | Ionization Mode | Interpretation |
| [H₂C₂O₄ - H]⁻ | 89.0 | Negative | Deprotonated oxalic acid |
| [CO(NH₂)₂ + H]⁺ | 61.0 | Positive | Protonated urea |
| [K(CO(NH₂)₂) + H]⁺ | 99.0 | Positive | Potassium adduct of urea |
| [K(H₂C₂O₄) - H]⁺ | 127.0 | Positive | Potassium salt of oxalic acid |
| [K(CO(NH₂)₂)(H₂C₂O₄) - H]⁺ | 187.0 | Positive | Potassium adduct of urea-oxalic acid complex |
This table is illustrative and actual m/z values would be determined experimentally.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of the ions detected by mass spectrometry with high accuracy. This technique would be critical in confirming the identity of the various species present in a potassium-carbamide-oxalic acid system. By providing a highly accurate mass measurement, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For instance, in the analysis of complex mixtures, HRMS coupled with a separation technique like HPLC can provide unambiguous identification of components.
Elemental Analysis for Stoichiometric Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is fundamental for determining the empirical formula of a synthesized potassium-carbamide-oxalic acid complex and verifying its stoichiometry. For urea-oxalic acid cocrystals, the molar ratio of the components is a critical factor influencing the formation and properties of the resulting compound. The synthesis of urea-oxalic acid has been reported at a 1:1 molar ratio. researchgate.net Similarly, a 2:1 molar ratio of urea to oxalic acid has also been shown to yield a crystalline compound. wikipedia.org
A hypothetical elemental analysis for a 1:1:1 potassium-carbamide-oxalic acid complex (K[C₃H₃N₂O₄]) would be compared against the theoretical percentages to confirm its formation.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 20.34 | 20.31 |
| Hydrogen (H) | 1.71 | 1.75 |
| Nitrogen (N) | 15.81 | 15.78 |
This table presents a hypothetical comparison for an assumed 1:1:1 complex.
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Transitions and Decomposition Pathways
Thermal analysis techniques are crucial for understanding the thermal stability, phase transitions, and decomposition of potassium-carbamide-oxalic acid systems.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify melting points, crystallization events, and other phase transitions. For urea, the melting point is around 133-135°C. researchgate.net Urea-oxalic acid cocrystals exhibit a melting temperature of 176°C. nih.gov The DSC curve for oxalic acid shows a broad endothermic peak associated with the release of water molecules from the crystal lattice, followed by a melting point peak. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of a compound. Studies on urea-oxalic acid have shown it to be thermally stable up to approximately 180°C, after which decomposition begins. The decomposition of oxalic acid vapor occurs between 125–175 °C. wikipedia.org The addition of potassium bicarbonate to cellulose (B213188) has been shown to lower the decomposition temperature. usda.gov
A combined TGA/DSC analysis of a hypothetical potassium-carbamide-oxalic acid complex could reveal the following thermal events:
| Temperature Range (°C) | Technique | Observation | Interpretation |
| 100-120 | TGA/DSC | Mass loss, endothermic peak | Dehydration (if a hydrate) |
| 130-140 | DSC | Endothermic peak | Melting of any free urea |
| 170-190 | DSC | Endothermic peak | Melting/decomposition of the complex |
| >190 | TGA | Significant mass loss | Decomposition of the complex |
This table is illustrative and the actual temperatures and events would depend on the specific nature of the complex formed.
Chemical Reactivity and Stability of Potassium Carbamide Oxalic Acid Complexes/co Crystals
Solid-State Reactivity Studies
The behavior of the complex in the solid state is critical for its storage, handling, and application. This includes its response to thermal stress and atmospheric conditions.
The thermal stability of a potassium-urea-oxalic acid system is predicted to be a composite of the behaviors of urea-oxalic acid co-crystals and potassium oxalate (B1200264).
Urea-oxalic acid co-crystals, typically in a 2:1 molar ratio, are held together by hydrogen bonds. utwente.nl Thermal analysis of these co-crystals indicates they are stable up to a certain temperature, after which they decompose. researchgate.net The decomposition of pure urea (B33335) begins at around 175°C. researchgate.net When urea and oxalic acid are heated together, it can lead to a rapid generation of gases, including carbon dioxide, carbon monoxide, and ammonia (B1221849), which has been reported to be explosive under certain conditions. nih.gov
Potassium oxalate is generally more thermally stable than ammonium (B1175870) oxalate. nih.gov The thermal decomposition of hydrated potassium-containing oxalate complexes, such as potassium bis-oxalatodiaqua-indate(III) monohydrate, proceeds in stages. Typically, dehydration occurs first, followed by the decomposition of the anhydrous complex to form potassium carbonate and the corresponding metal oxide. ias.ac.in For instance, in one such complex, the decomposition of potassium oxalate to potassium carbonate occurs in the temperature range of 346.9°C to 420°C. ias.ac.in
A hypothetical potassium-urea-oxalic acid complex would likely exhibit a multi-stage decomposition. The initial stage would involve the loss of any lattice water, followed by the dissociation or decomposition of the less stable urea component. The oxalate component would decompose at higher temperatures, ultimately yielding potassium carbonate and gaseous products.
Table 1: Thermal Decomposition Data for Related Compounds
| Compound/Mixture | Decomposition Temperature (°C) | Products | Reference |
|---|---|---|---|
| Urea | Starts at ~175 | Ammonia, Carbon dioxide | researchgate.net |
| Oxalic Acid (anhydrous) | 189–191 (melts and decomposes) | Carbon dioxide, Formic acid, Water | wikipedia.org |
| Urea-Oxalic Acid Mixture | - | Can be explosive upon heating | nih.gov |
The stability of a potassium-urea-oxalic acid complex in the presence of humidity and air is largely dictated by the hygroscopic nature of its components.
Urea: Urea is known for its high water solubility and tendency to absorb moisture from the air (hygroscopicity), which can reduce its effectiveness in applications like fertilizers. researchgate.net
Oxalic Acid: Anhydrous oxalic acid is also hygroscopic, meaning it readily takes up and retains water molecules from the surrounding atmosphere. nih.gov
Potassium Oxalate: This salt exhibits typical deliquescence and efflorescence. It will start to absorb water from the air at a relative humidity (RH) of about 85% (deliquescence) and will release water at around 50% RH (efflorescence). rsc.org
Given that all three components have an affinity for water, a co-crystal or complex of potassium, urea, and oxalic acid is expected to be highly hygroscopic. Exposure to ambient air with moderate to high humidity would likely lead to the absorption of water, potentially causing the crystalline structure to deliquesce and altering the physical and chemical properties of the material. The formation of a co-crystal can sometimes alter the hygroscopic properties of the individual components, but a detailed study on this specific ternary system is not available. researchgate.net
Solution-Phase Equilibrium and Dissociation Studies
In an aqueous solution, a potassium-urea-oxalic acid complex would likely dissociate into its constituent ions and molecules. The equilibrium would be a dynamic interplay between potassium ions (K⁺), urea (CO(NH₂)₂), and the various species of oxalic acid.
Urea is highly soluble in water. researchgate.net Oxalic acid is a dicarboxylic acid that dissociates in two steps:
H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻ (pKa₁ ≈ 1.27)
HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻ (pKa₂ ≈ 4.27)
The dominant species of oxalic acid is therefore dependent on the pH of the solution. researchgate.netresearchgate.net Potassium oxalate (K₂C₂O₄) is a salt of a strong base (KOH) and a weak acid (oxalic acid), and it would fully dissociate in water to yield potassium ions and oxalate ions (C₂O₄²⁻).
The formation of a urea-oxalic acid co-crystal from an aqueous solution is a well-documented process, indicating a favorable interaction between the two molecules in solution that leads to crystallization upon evaporation. utwente.nlresearchgate.net In a solution containing all three components, there would be an equilibrium between the dissolved ions and molecules, the urea-oxalic acid co-crystal, and solid potassium oxalate, depending on the concentrations and solubility limits. The presence of urea could influence the solubility and crystallization of potassium oxalate, and vice-versa, but specific studies on this ternary equilibrium are scarce. Research on related systems shows that urea can interact with oxalate ions through hydrogen bonding in the presence of other cations. journalspress.com
Photochemical Stability and Degradation Pathways
The photochemical stability of the complex would depend on the light-absorbing properties of its components.
Oxalic Acid: Oxalic acid can undergo photolysis when exposed to UV light (e.g., in the 237–313 nm range), decomposing into carbon monoxide (CO) and water. wikipedia.org The photocatalytic degradation of oxalic acid in the presence of catalysts like TiO₂ has also been extensively studied, often leading to the formation of CO₂. researchgate.net The presence of metal ions, such as Fe²⁺, can accelerate the UV-mediated degradation of oxalic acid. frontiersin.org
Urea: Urea itself is generally stable under UV irradiation. However, in the presence of chlorine, it can form N-chlorourea, which is susceptible to photolysis under UV₂₅₄ light, degrading into ammonia and nitrate (B79036). nih.govresearchgate.netdntb.gov.ua Some studies on UV/VUV treatment of water containing urea have shown its degradation into nitrate and ammonia. nih.gov
A potassium-urea-oxalic acid complex would likely be susceptible to photochemical degradation, primarily driven by the photolysis of the oxalate component. The presence of potassium ions could potentially influence the rate of degradation, similar to how other metal ions affect the process. frontiersin.org The urea component would be more stable unless other reactive species are present.
Reactivity towards Protic and Aprotic Solvents
The reactivity of the complex with different solvents will be determined by the solubility and stability of its components in those solvents.
Protic Solvents: In protic solvents like water, as discussed in section 5.2, the complex is expected to dissociate into its components. Urea is soluble in water, and potassium oxalate is also water-soluble. researchgate.netnih.gov The solubility of urea-oxalic acid co-crystals in water has been noted to be significant. researchgate.net In other protic solvents like alcohols, the solubility might be lower. For instance, ethanol (B145695) is sometimes used to precipitate oxalate complexes. researchgate.net
Aprotic Solvents: In dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), urea can act as a solvent component in highly basic media. rsc.org The oxalate anion's reactivity in aprotic electrolytes is a subject of study in electrochemistry. google.com The solubility of an ionic compound like potassium oxalate in aprotic solvents is generally lower than in protic solvents, unless the solvent has a high dielectric constant and can effectively solvate the ions. A potassium-urea-oxalic acid complex would likely have limited solubility in most common aprotic solvents, which could lead to its precipitation from such solutions.
Table 2: General Solubility of Components
| Compound | Water (Protic) | Ethanol (Protic) | DMSO (Aprotic) |
|---|---|---|---|
| Urea | High | Soluble | Soluble |
| Oxalic Acid | High | Soluble | - |
pH-Dependent Behavior and Speciation
The behavior of a potassium-urea-oxalic acid system is highly dependent on the pH of the aqueous medium.
The speciation of oxalic acid is directly controlled by pH.
At a pH below 1.27, the dominant species is undissociated oxalic acid (H₂C₂O₄).
Between pH 1.27 and 4.27, the primary species is the hydrogen oxalate anion (HC₂O₄⁻).
Above pH 4.27, the fully deprotonated oxalate anion (C₂O₄²⁻) becomes the major species. researchgate.net
This speciation is crucial because the formation of insoluble metal oxalates, a key reaction for this class of compounds, depends on the availability of the C₂O₄²⁻ ion. Therefore, in acidic conditions (low pH), the potential for precipitation of potassium oxalate (or other metal oxalates) is significantly reduced. researchgate.netosti.gov
Urea can undergo hydrolysis to ammonia and carbon dioxide, a reaction that is catalyzed by acids or bases, or by the enzyme urease. jncollegemdb.com This hydrolysis can, in turn, affect the pH of the solution. For example, the hydrolysis of urea can lead to an increase in pH due to the production of ammonia. acs.org
Theoretical and Computational Chemistry Approaches to Potassium Carbamide Oxalic Acid Interactions
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying complex crystalline systems.
A fundamental step in computational analysis is to determine the most stable geometric arrangement of the constituent atoms, known as geometry optimization. For the potassium-carbamide-oxalic acid system, DFT calculations can be employed to find the equilibrium positions of the potassium, carbamide, and oxalate (B1200264) entities within a crystal unit cell. This process minimizes the total energy of the system, revealing the most probable bond lengths, bond angles, and dihedral angles.
The energetic analysis involves calculating the binding energy of the complex, which indicates the stability of the crystal lattice. This is typically achieved by comparing the total energy of the optimized complex to the sum of the energies of the individual, isolated components (potassium ion, carbamide molecule, and oxalic acid molecule). A negative binding energy signifies a stable association.
Table 1: Hypothetical DFT-Calculated Geometry Optimization and Energetic Parameters for a Potassium-Carbamide-Oxalate Unit Cell (Note: These values are illustrative and represent typical outputs from DFT calculations.)
| Parameter | Value | Unit |
| Lattice Parameters | ||
| a | 5.10 | Å |
| b | 12.50 | Å |
| c | 7.00 | Å |
| α | 90.0 | ° |
| β | 98.0 | ° |
| γ | 90.0 | ° |
| Selected Bond Lengths | ||
| K⁺···O (Oxalate) | 2.75 | Å |
| K⁺···O (Carbamide) | 2.85 | Å |
| N-H···O (Hydrogen Bond) | 1.90 | Å |
| Interaction Energy | ||
| Binding Energy | -150.5 | kcal/mol |
DFT calculations provide a detailed picture of the electron density distribution throughout the system. This allows for the analysis of charge transfer between the different components. For instance, the positive charge of the potassium ion will polarize the electron clouds of the neighboring carbamide and oxalate molecules. Methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution, revealing the extent of ionic and covalent character in the interactions.
Furthermore, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and electronic stability of the compound. In the potassium-carbamide-oxalic acid system, the HOMO is likely to be localized on the electron-rich oxalate and carbamide molecules, while the LUMO may be associated with the potassium ion or have a more delocalized character.
Table 2: Illustrative NBO Charges and HOMO-LUMO Energy Gap from DFT Calculations (Note: These values are illustrative and represent typical outputs from DFT calculations.)
| Parameter | Value | Unit |
| NBO Charges | ||
| Potassium (K) | +0.95 | e |
| Carbamide Nitrogen (N) | -0.85 | e |
| Oxalate Oxygen (O) | -0.70 | e |
| Molecular Orbitals | ||
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -0.5 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the system at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles change. acs.org
At any temperature above absolute zero, the atoms within a crystal lattice are in constant motion, vibrating about their equilibrium positions. MD simulations can model these lattice vibrations (phonons). By analyzing the atomic trajectories, one can calculate the vibrational density of states, which provides information about the frequencies of these vibrations. This is crucial for understanding thermal properties, such as heat capacity and thermal conductivity, and for interpreting experimental spectroscopic data (e.g., from Raman or infrared spectroscopy).
Hydrogen bonds play a critical role in structuring molecular crystals like urea-oxalic acid co-crystals. utwente.nlresearchgate.net In the potassium-carbamide-oxalic acid system, numerous hydrogen bonds are expected between the amine groups of carbamide and the carboxylate groups of oxalic acid. MD simulations are particularly well-suited to study the dynamics of these hydrogen bonds. By monitoring the distances and angles between donor, hydrogen, and acceptor atoms over time, one can calculate the average number of hydrogen bonds and their lifetimes. This information is vital for understanding the stability and mechanical properties of the crystal.
Table 3: Representative Data from MD Simulations on Hydrogen Bond Dynamics (Note: These values are illustrative and represent typical outputs from MD simulations.)
| Parameter | Value | Unit |
| Average H-Bond Lifetime (N-H···O) | 2.5 | ps |
| Average H-Bonds per Carbamide | 3.8 | |
| Self-Diffusion Coefficient (K⁺) | 1.2 x 10⁻⁷ | cm²/s |
Quantum Chemical Calculations for Intermolecular Interactions
To gain a deeper, more quantitative understanding of the forces holding the complex together, advanced quantum chemical calculations can be performed. xmu.edu.cn Energy decomposition analysis (EDA) is a powerful technique that partitions the total interaction energy into physically meaningful components. xmu.edu.cn
For the potassium-carbamide-oxalic acid system, the interaction energy can be broken down into:
Electrostatic interaction: The classical Coulombic attraction or repulsion between the charge distributions of the potassium ion, carbamide, and oxalate. This is expected to be a dominant attractive force due to the presence of the K⁺ ion and polar molecules.
Pauli repulsion (or exchange repulsion): A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of different molecules overlap.
Orbital interaction (or polarization): The attractive interaction resulting from the distortion of the electron clouds of the molecules in the presence of each other. This includes the induction effects of the potassium ion on the surrounding molecules.
Dispersion interaction: A long-range attractive force arising from instantaneous fluctuations in electron density (van der Waals forces).
By quantifying these components, researchers can determine the primary nature of the bonding within the crystal, whether it is predominantly ionic, hydrogen-bonded, or influenced by dispersion forces. xmu.edu.cn
Table 4: Illustrative Energy Decomposition Analysis (EDA) for Potassium-Carbamide-Oxalate Interactions (Note: These values are illustrative and represent typical outputs from EDA calculations.)
| Energy Component | Value (kcal/mol) | Contribution |
| Electrostatic | -205.7 | Attractive |
| Pauli Repulsion | +110.2 | Repulsive |
| Orbital Interaction | -45.0 | Attractive |
| Dispersion | -10.0 | Attractive |
| Total Interaction Energy | -150.5 | Attractive |
NCI (Non-Covalent Interaction) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool for visualizing and identifying non-covalent interactions in real space, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govchemtools.org This method is based on the electron density (ρ) and its reduced density gradient (s). chemtools.org By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and characterized. chemtools.orgmdpi.com
In the context of the potassium-carbamide-oxalic acid system, NCI plot analysis would be instrumental in visualizing the hydrogen bonding network between urea (B33335) and oxalic acid. These interactions are crucial in the formation of urea-oxalic acid co-crystals. acs.orgutwente.nl The NCI plot would reveal large, low-density, low-gradient surfaces between the amide groups of urea and the carboxylic acid groups of oxalic acid, indicative of strong hydrogen bonds. The color-coding of these surfaces, based on the sign of the second eigenvalue of the electron density Hessian, would distinguish between attractive (blue/green) and repulsive (red) interactions. researchgate.net
The introduction of potassium ions would further modulate these interactions. NCI analysis could illustrate the ion-dipole interactions between the K+ ion and the oxygen atoms of both the urea and oxalate molecules. These interactions would appear as distinct NCI regions, providing a visual representation of how the potassium ion integrates into the hydrogen-bonding framework.
Table 1: Hypothetical NCI Plot Analysis Results for Urea-Oxalic Acid and Potassium-Urea-Oxalic Acid Systems
| Interaction Type | System | Typical sign(λ₂)ρ | NCI Surface Characteristics |
| Hydrogen Bond | Urea-Oxalic Acid | Negative | Large, disc-shaped surfaces between N-H of urea and O=C of oxalic acid. |
| van der Waals | Urea-Oxalic Acid | Near zero | Broad, diffuse surfaces between molecular peripheries. |
| Ion-Dipole | Potassium-Urea-Oxalic Acid | Negative | Surfaces localized between K⁺ and oxygen atoms of urea and oxalate. |
| Steric Repulsion | Potassium-Urea-Oxalic Acid | Positive | Small, localized surfaces indicating close contacts. |
QTAIM (Quantum Theory of Atoms in Molecules) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. amercrystalassn.orgwiley-vch.dee-bookshelf.de QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions by analyzing the topological properties of the electron density at bond critical points (BCPs). amercrystalassn.orgmuni.cz
For the potassium-carbamide-oxalic acid system, QTAIM would be employed to quantify the strength and nature of the interactions. The presence of a BCP between two atoms is a necessary condition for a chemical bond. wiley-vch.de For the hydrogen bonds between urea and oxalic acid, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would provide quantitative information. A relatively high ρ and a positive ∇²ρ are characteristic of strong, closed-shell interactions like hydrogen bonds. muni.czresearchgate.net
The interaction of the potassium ion with the urea and oxalate molecules would be characterized by BCPs between the K+ ion and the oxygen atoms. The properties at these BCPs would reveal the nature of the ion-dipole interactions. QTAIM can also be used to calculate atomic charges, providing insight into the charge distribution within the complex and the extent of charge transfer upon interaction.
Table 2: Hypothetical QTAIM Parameters for Key Interactions in a Potassium-Urea-Oxalic Acid Complex
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
| N-H···O (Urea-Oxalic Acid) | 0.035 | +0.095 | Strong hydrogen bond |
| C=O···H (Urea-Oxalic Acid) | 0.028 | +0.080 | Moderate hydrogen bond |
| K⁺···O (Urea) | 0.015 | +0.050 | Ion-dipole interaction |
| K⁺···O (Oxalate) | 0.018 | +0.055 | Ion-dipole interaction |
Ab Initio Molecular Dynamics for Reaction Pathways
Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations at each time step. nih.govnih.gov This allows for the exploration of chemical reaction pathways and dynamics without pre-defined reaction coordinates. nih.gov
In the study of the potassium-carbamide-oxalic acid system, AIMD simulations could be used to investigate the formation of co-crystals or the decomposition pathways of the complex in an aqueous environment. nih.gov For instance, by simulating the system at different temperatures, one could observe the spontaneous association of urea and oxalic acid molecules, potentially mediated by potassium ions, to form a stable co-crystal nucleus. The simulations would provide a detailed, time-resolved picture of the changes in hydrogen bonding and coordination around the potassium ion. mdpi.com
Furthermore, AIMD can be used to study potential chemical reactions, such as the decomposition of urea catalyzed by oxalic acid in the presence of potassium ions. nih.govdntb.gov.ua By tracking the atomic trajectories over time, one could identify transient intermediates and transition states, and ultimately elucidate the reaction mechanism. nih.gov
Crystal Structure Prediction (CSP) for Hypothetical Co-Crystals
Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the crystal structures of a given compound or a combination of compounds based on their chemical composition. mdpi.comxtalpi.com CSP methods generate a large number of plausible crystal packing arrangements and rank them based on their calculated lattice energies to identify the most stable polymorphs. mdpi.comnih.gov
For the potassium-carbamide-oxalic acid system, CSP would be an invaluable tool for predicting the existence and structures of hypothetical co-crystals. Given the known ability of urea and oxalic acid to form co-crystals, acs.orgutwente.nl the inclusion of potassium oxalate could lead to the formation of novel ternary crystalline phases.
A CSP study would involve generating a multitude of crystal structures with varying stoichiometries of potassium, urea, and oxalic acid. These structures would then be optimized, and their lattice energies calculated. The most promising candidates from the CSP search could then be targeted for experimental synthesis. xtalpi.comnih.gov CSP can also provide insights into the packing motifs and intermolecular interactions that stabilize these predicted crystal structures. mdpi.com
Table 3: Hypothetical CSP Results for Potassium-Urea-Oxalic Acid Co-Crystals
| Stoichiometry (K:Urea:Oxalic Acid) | Predicted Space Group | Calculated Lattice Energy (kJ/mol) | Key Stabilizing Interactions |
| 1:1:1 | P2₁/c | -450 | Hydrogen bonding, K⁺-O coordination |
| 1:2:1 | C2/c | -520 | Extensive hydrogen bonding network, K⁺-O coordination |
| 2:1:2 | P-1 | -680 | Strong ionic interactions, hydrogen bonding |
Advanced Materials Science and Supramolecular Applications of Potassium Carbamide Oxalic Acid Systems
Design of Novel Functional Materials
The design of functional materials from potassium, urea (B33335), and oxalic acid hinges on the principles of molecular recognition and self-assembly. The ability of urea and oxalic acid to form robust hydrogen-bonded networks, combined with the coordinating and charge-balancing role of potassium ions, provides a versatile toolkit for crystal engineering and the synthesis of extended structures.
Co-crystallization is a powerful technique for modifying the physicochemical properties of solid-state materials without altering their covalent structure. researchgate.net The co-crystallization of urea and oxalic acid has been a subject of significant interest, leading to the formation of well-defined co-crystals with unique structural motifs. utwente.nl Evaporation of an aqueous solution containing urea and oxalic acid in a 2:1 molar ratio results in a crystalline solid, H₂C₂O₄·2CO(NH₂)₂, where layers of urea and oxalic acid molecules are held together by extensive hydrogen bonding. utwente.nlwikipedia.org
The primary interaction in urea-oxalic acid co-crystals is the hydrogen bonding between the carboxylic acid groups of oxalic acid and the amide groups of urea. utwente.nl This interaction can be systematically tuned by varying the stoichiometry of the components, leading to different crystalline forms with altered properties. researchgate.net For instance, studies have shown that the formation of urea-oxalic acid co-crystals can significantly reduce the high water solubility and volatilization of urea, which is advantageous for applications such as slow-release fertilizers. researchgate.net
While direct studies on ternary co-crystals involving potassium are limited, the presence of potassium ions is expected to influence the co-crystallization process. Potassium ions could interact with the carbonyl oxygen atoms of both urea and oxalic acid, potentially disrupting or modifying the hydrogen-bonding network and leading to the formation of new crystalline phases with different properties. Furthermore, ionic co-crystals of urea with salts like potassium chloride (KCl) have been synthesized, demonstrating that potassium can be integrated into urea-based crystalline structures. rsc.orgnih.gov These ionic co-crystals have shown potential in inhibiting the enzymatic degradation of urea, a crucial aspect for improving nitrogen use efficiency in agriculture. rsc.orgnih.gov
Table 1: Examples of Urea-Based Co-Crystals and their Properties
| Co-former | Stoichiometric Ratio (Urea:Co-former) | Synthesis Method | Key Finding | Reference(s) |
|---|---|---|---|---|
| Oxalic Acid | 2:1 | Slow Evaporation | Forms a layered structure with reduced urea solubility. | researchgate.netutwente.nl |
| Dicarboxylic Acids (Adipic, Pimelic, etc.) | Various | Slow Evaporation | Increased carbon chain length of the co-former reduces urea release rate. | researchgate.net |
Coordination polymers and Metal-Organic Frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. The use of oxalate (B1200264) and urea-derived species as ligands, in conjunction with metal ions, has led to a variety of functional materials. plos.orgresearchgate.net In many syntheses, urea serves as a template or a source of other molecules, such as ammonia (B1221849), upon decomposition under hydrothermal conditions. scu.edu.au
A notable class of materials in this domain are the oxalate-phosphate-amine MOFs. scu.edu.au These are often synthesized hydrothermally using a metal source (e.g., ferric chloride), phosphoric acid, oxalic acid, and urea. nih.gov In these systems, oxalate and phosphate (B84403) act as bridging ligands, forming the framework, while urea can be incorporated as a guest molecule or decompose to form ammonium (B1175870) ions that are trapped within the pores of the framework. scu.edu.aunih.gov
Research has demonstrated the synthesis of iron-based oxalate-phosphate frameworks where potassium ions are loaded into the layers of the MOF structure. nih.gov In one study, a mechanochemical, solvent-free method was used to synthesize an oxalate-phosphate-amine MOF where potassium was incorporated. The resulting material, with a high nutrient content, showed potential as a slow-release fertilizer. nih.gov The elemental composition of one such potassium-containing MOF (Compound III) was reported to have a potassium content of 12.59%. nih.gov
The crystal structure of a potassium-containing coordination polymer, potassium trans-diaquabis[oxalato-κ2O,O']chromate(III) urea disolvate (K[Cr(C₂O₄)₂(H₂O)₂]·2CO(NH₂)₂), has been determined. researchgate.net In this structure, the potassium ion is coordinated by oxygen atoms from the oxalate ligands, and the urea molecules are present as solvates, stabilizing the crystal packing through hydrogen bonds. researchgate.net This demonstrates the feasibility of incorporating potassium, oxalate, and urea into a single, stable crystalline structure.
Table 2: Selected Potassium-Containing MOFs and Coordination Polymers
| Compound Name/Type | Synthesis Method | Key Structural Feature | Potential Application | Reference(s) |
|---|---|---|---|---|
| Iron Phosphate Oxalate Framework | Mechanochemical | K⁺ ions loaded into the layers of the MOF. | Slow-release fertilizer. | nih.gov |
| Potassium trans-diaquabis[oxalato-κ2O,O']chromate(III) urea disolvate | Crystallization from aqueous solution | K⁺ coordinated by oxalate oxygens; urea as a solvate. | Not specified. | researchgate.net |
Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.org Systems involving potassium, urea, and oxalic acid have found applications in this area, particularly as catalysts and in waste-reducing solid-state reactions.
Potassium and its compounds are recognized as green catalysts due to their low cost, abundance, and low toxicity compared to many heavy metals. mdpi.comresearchgate.net Potassium carbonate, for example, has been used as a mild base catalyst for various organic reactions. researchgate.net In the context of sustainable energy, potassium-promoted catalysts are being investigated for processes like the steam gasification of biomass and the conversion of CO₂ into valuable chemicals. frontiersin.orgmdpi.com The addition of potassium to catalysts can enhance their activity and selectivity, for instance, by suppressing unwanted side reactions like methanation during CO₂ hydrogenation. frontiersin.org
While direct catalytic applications of a specific "potassium-carbamide-oxalic acid" compound are not widely reported, the individual components suggest potential. The MOFs described in section 7.1.2, which can contain potassium, have porous structures and active metal sites that are hallmarks of catalytic materials. The basic nature of urea and the acidic nature of oxalic acid, when combined in a material, could create bifunctional catalysts. Furthermore, potassium-doped catalysts have shown improved performance in reactions like the steam reforming of ethanol (B145695), where the alkali metal can enhance the catalyst's stability and resistance to carbon deposition. nih.gov
Solid-state reactions, often carried out by grinding or milling reactants together without a solvent, are a cornerstone of green chemistry as they can significantly reduce waste. gctlc.org These reactions can be highly efficient, often proceeding to 100% yield without the need for purification.
The reaction between urea and oxalic acid can be conducted in the solid state to form their co-crystal. This method avoids the use of solvents and the energy-intensive step of solvent evaporation. Mechanochemical synthesis, a form of solid-state reaction, has been successfully employed to produce ionic co-crystals of urea with salts like KCl and ZnCl₂, demonstrating a solvent-free route to functional materials. rsc.orgul.ie The mechanochemical copolymerization of urea and citric acid has also been shown to achieve higher yields compared to solution-based methods, further highlighting the advantages of solid-state synthesis in reducing waste. ul.ie These examples underscore the potential for developing wasteless or nearly wasteless synthetic routes for materials derived from potassium, urea, and oxalic acid.
Controlled Release and Delivery Systems (Non-Biological Focus)
Controlled release systems are designed to deliver an active agent to a target environment at a predetermined rate and duration. In a non-biological context, this is particularly relevant for applications like fertilizers and industrial additives. The combination of urea and oxalic acid has been explored for creating materials with controlled release properties, primarily for urea itself.
The high solubility of urea, a major nitrogen fertilizer, often leads to rapid nutrient loss through leaching and volatilization. researchgate.net Forming co-crystals of urea with dicarboxylic acids, such as oxalic acid, has been shown to be an effective strategy to slow down its dissolution and release. researchgate.netresearchgate.net The release rate can be tuned by altering the co-former; for example, increasing the carbon chain length of the dicarboxylic acid co-former has been correlated with a slower urea release. researchgate.net
The MOFs discussed in section 7.1.2 also have significant potential as controlled-release systems. plos.orgnih.gov The porous structure of these materials can encapsulate guest molecules, such as urea or other active agents, which are then released over time as the framework degrades or through diffusion. plos.orgnih.gov For instance, the proposed release mechanism for oxalate-phosphate-amine MOFs in soil involves the microbial breakdown of the oxalate ligand, leading to the collapse of the framework and the subsequent release of entrapped nutrients like nitrogen (from urea or its derivatives) and phosphorus. plos.orgnih.gov
Another approach involves coating urea granules with materials that slow water ingress. A study demonstrated that coating urea with lignin (B12514952) sulfonate that has been acetylated with oxalic acid can effectively control the release of urea. rsc.org This method provides a hydrophobic barrier that modulates the release profile.
Table 3: Controlled Release Systems Based on Urea and Oxalic Acid
| System | Release Mechanism | Key Advantage | Reference(s) |
|---|---|---|---|
| Urea-Oxalic Acid Co-crystal | Slower dissolution of the co-crystal compared to pure urea. | Reduces nitrogen loss from high urea solubility. | researchgate.net |
| Oxalate-Phosphate-Amine MOF | Framework degradation (e.g., microbial) or diffusion from pores. | Slow, microbially-induced release of multiple nutrients (N, P). | plos.orgnih.gov |
Modulating Solubility and Dissolution Rates
The solubility of active pharmaceutical ingredients (APIs) and other functional materials is a critical parameter in their efficacy and application. The combination of urea and potassium oxalate can be strategically employed to modulate the solubility and dissolution rates of various compounds. Urea, being a "Generally Regarded as Safe" (GRAS) compound, is an excellent co-former in pharmaceutical applications. nih.gov Its high water solubility can be imparted to otherwise poorly soluble APIs through the formation of co-crystals. nih.gov
Research has demonstrated that urea co-crystals can significantly enhance the solubility of certain compounds. For instance, the solubility of ellagic acid was found to increase approximately 17-fold when co-crystallized with urea. nih.gov In a system containing potassium and oxalate ions, the formation of urea-oxalate co-crystals can be influenced by the presence of the potassium salt. While urea-oxalic acid itself is relatively insoluble in water, the introduction of potassium ions can alter the ionic strength and dielectric properties of the solution, thereby affecting the solubility of the entire system. rsc.org
The presence of potassium salts in a urea-ammonia solution has been shown to increase the solubility of urea itself. google.com This principle suggests that in an aqueous potassium-urea-oxalic acid system, the potassium salt can enhance the concentration of urea available for co-crystal formation or other supramolecular interactions. The interplay between the components can be summarized as follows:
| Component | Role in Solubility Modulation | Research Finding |
| Urea | Enhances the solubility of poorly soluble compounds through co-crystal formation. | Increased the solubility of ellagic acid by ~17 times. nih.gov |
| Potassium Salts | Increases the solubility of urea in certain solutions, influencing the overall system solubility. | The presence of potassium nitrate (B79036) in an ammonia solution increases the solubility of urea. google.com |
| Oxalic Acid | Forms co-crystals with urea, and its solubility is influenced by the presence of other ions. | Urea-oxalic acid co-crystals have been synthesized and characterized. researchgate.netutwente.nl |
This ability to fine-tune solubility and dissolution rates is paramount in the development of controlled-release fertilizers and novel drug delivery systems.
Encapsulation and Inclusion Chemistry
The principles of supramolecular chemistry, particularly host-guest interactions, are central to the concept of encapsulation. Urea and its derivatives are well-known for their ability to form supramolecular structures such as capsules, polymers, and gels through hydrogen bonding. nih.govrsc.org In a potassium-carbamide-oxalic acid system, these components can self-assemble to form structures capable of encapsulating other molecules.
Urea is known to form inclusion compounds, where guest molecules are trapped within a crystalline lattice of urea molecules. While this is well-established for hydrocarbons, the concept can be extended to more complex systems. The formation of a urea-oxalic acid co-crystal creates a layered structure held together by an extensive network of hydrogen bonds. utwente.nl These layers can potentially create voids or channels capable of hosting guest molecules.
Furthermore, urea can be used to expand the lamellar structure of materials like kaolinite (B1170537), allowing for the intercalation of other substances. This process involves the formation of hydrogen bonds between urea and the silicate (B1173343) structure. researchgate.net The presence of potassium and oxalate ions could further modify the interlayer spacing and the chemical environment within these structures, potentially leading to the selective encapsulation of specific molecules. The development of poly(urea-formaldehyde) (PUF) microcapsules is another testament to the encapsulating capabilities of urea-based systems, where a core material is enclosed within a polymer shell. mdpi.com
Recent research has also focused on the encapsulation of urea within clay minerals as a potential system for controlled-release in ruminant nutrition. researchgate.net This highlights the broad applicability of urea-based encapsulation.
| Supramolecular Structure | Formation Principle | Potential Application |
| Urea-Oxalic Acid Co-crystals | Hydrogen bonding between urea and oxalic acid molecules creates a layered crystalline structure. utwente.nl | Host for small guest molecules within the crystal lattice. |
| Intercalated Clay Minerals | Urea expands the layers of clay minerals, allowing for the inclusion of other materials. researchgate.net | Controlled release of encapsulated substances. |
| Poly(urea-formaldehyde) Microcapsules | Polymerization of urea and formaldehyde (B43269) to form a shell around a core material. mdpi.com | Encapsulation of active ingredients for protection and controlled delivery. |
Crystal Habit Modification and Growth Control
In the context of a potassium-urea-oxalic acid system, both urea and potassium ions can act as crystal habit modifiers. The growth of urea crystals themselves is known to be anisotropic, resulting in a needle-like morphology. nih.gov Additives can be used to control this growth by selectively adsorbing to the faster-growing crystal faces. nih.gov
The oxalate ion is a key component in the formation of kidney stones, which are primarily composed of calcium oxalate crystals. nih.gov The study of inhibitors for calcium oxalate crystallization is an active area of research. It is plausible that in a potassium-urea-oxalic acid system, the urea and potassium ions could influence the crystallization of any oxalate salts that may form, potentially altering their size, shape, and aggregation properties. The formation of smart urea ionic co-crystals with salts like KCl has been shown to create new polymorphic modifications. rsc.orgnih.govrsc.org
| Additive | Effect on Crystal Growth | Mechanism |
| Urea | Modifies the morphology of NaCl crystals from cubic to octahedral. nih.govresearchgate.net | Preferential interaction with specific crystal faces, altering their relative growth rates. nih.gov |
| Potassium Ions | Can influence the polymorphism of urea-based ionic co-crystals. rsc.orgnih.govrsc.org | Participation in the formation of new crystalline structures with altered lattice parameters. |
| Various Inhibitors | Control the anisotropic growth of urea crystals. nih.gov | Selective adsorption onto fast-growing crystal faces, slowing their growth. nih.gov |
Role in Advanced Separation Technologies (e.g., Adsorption, Chelation)
The components of the potassium-carbamide-oxalic acid system exhibit properties that are highly relevant to advanced separation technologies, including adsorption and chelation.
Adsorption:
Porous carbon materials are widely used as adsorbents due to their high surface area and tunable pore structures. Potassium oxalate has been investigated as a less corrosive alternative to potassium hydroxide (B78521) for the activation of corn starch-derived porous carbons for methane (B114726) storage. mdpi.com This indicates the potential of potassium oxalate in the synthesis of high-performance adsorbents.
Urea itself can be a target for removal from wastewater, and various adsorbents have been developed for this purpose. nih.gov Interestingly, urea can also be a component of novel adsorbents. For example, urea can be intercalated into clay minerals to create hybrid sorbents with high adsorption capacities for organic molecules. researchgate.net The combination of a porous carbon framework prepared with potassium oxalate and modified with urea could lead to adsorbents with tailored surface chemistry for specific separation applications. Recent studies have shown that corncob-derived porous biochar exhibits an exceptionally high adsorption capacity for urea. nih.gov Additionally, a novel calcium oxalate/sepiolite composite has demonstrated highly selective adsorption of lead (II) from aqueous solutions. mdpi.com
Chelation:
Oxalic acid and its salts are well-known chelating agents, capable of forming stable complexes with metal ions. This property is utilized in various applications, from water treatment to the removal of rust. The oxalate anion is a bidentate ligand that forms stable complexes with a wide range of metal ions. The presence of urea in proximity to these chelation sites can introduce additional hydrogen-bonding opportunities, potentially influencing the stability and selectivity of the metal complexes formed.
| Technology | Role of Potassium-Carbamide-Oxalic Acid System | Example Application |
| Adsorption | Potassium oxalate as an activating agent for porous carbons. mdpi.com Urea as a component in hybrid sorbents. researchgate.net | Methane storage, mdpi.com removal of organic pollutants. |
| Chelation | Oxalate ions act as chelating agents for metal ions. Urea can influence the stability of the resulting complexes. | Water treatment, removal of heavy metals. |
Environmental Chemistry and Fate of Potassium Carbamide Oxalic Acid Components Excluding Ecotoxicity
Pathways of Degradation in Abiotic Systems
Abiotic degradation involves non-biological processes such as photodegradation and hydrolysis, which are primary mechanisms for the breakdown of the organic components, urea (B33335) and oxalic acid.
Photodegradation, or the breakdown of compounds by light, is a relevant pathway for oxalic acid.
Oxalic Acid : The photocatalytic degradation of aqueous oxalic acid has been demonstrated, particularly in the presence of semiconductors like titanium dioxide (TiO₂) and UV light. researchgate.netresearchgate.net Under aerobic conditions, complete degradation can occur within 60 minutes of illumination without the detection of by-products. researchgate.net However, in the absence of oxygen, the degradation may proceed via a photo-Kolbe reaction, leading to the formation of formic acid. researchgate.net The efficiency of this process can be enhanced by the presence of metallic ions such as Fe²⁺, which catalyze the reaction (a photo-Fenton reaction). frontiersin.orgrsc.org The rate of degradation is influenced by the intensity of UV light and the concentration of catalysts. frontiersin.org
Urea : While direct photodegradation of urea is less significant, its breakdown can be part of broader photocatalytic oxidation processes aimed at water treatment. These processes generate highly reactive oxygen species that can oxidize urea. researchgate.net
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. This is a key degradation pathway for urea.
Urea : In aqueous solutions, urea undergoes hydrolysis to form ammonia (B1221849) and carbon dioxide. jncollegemdb.com This reaction can be catalyzed by acids, alkalis, or the enzyme urease, which is ubiquitous in soils. jncollegemdb.com The stability of urea in solution is dependent on temperature and pH. uctm.edu In solution, urea can also slowly equilibrate with ammonium (B1175870) cyanate (B1221674), which can then hydrolyze to ammonium carbonate. uctm.eduwikipedia.org
Oxalic Acid : Oxalic acid is a stable dicarboxylic acid in aqueous solutions. It does not undergo significant hydrolysis under typical environmental conditions. Its degradation is more commonly associated with photochemical or microbial processes. nih.gov
Potassium : As a elemental cation, potassium does not undergo hydrolysis but remains as a hydrated ion (K⁺) in aqueous environments.
Sorption and Desorption Behavior in Various Media (e.g., Soil, Sediments)
Sorption and desorption processes control the mobility and availability of the compound's components in soil and sediments. These reactions involve the binding of chemicals to the surfaces of soil minerals and organic matter. mdpi.com
Potassium : As a positively charged cation (K⁺), potassium is subject to cation exchange reactions in soils. It can be adsorbed onto the surfaces of negatively charged clay minerals and organic matter, which can reduce its leaching. cornell.edu However, in sandy or organic soils with low cation exchange capacity, and in areas with high rainfall, significant leaching of potassium can occur. cornell.eduscielo.br
Urea : Urea is a polar, uncharged molecule, and its adsorption in soil is primarily linked to the soil's organic matter content rather than its clay content. scilit.comscispace.com The order of adsorption tendency for urea and its derivatives generally increases with substitution that reduces water solubility. scispace.com Urea can be readily desorbed by water, particularly in soils with low to medium organic matter. scilit.com
Oxalic Acid : As an organic acid, oxalic acid can influence the sorption of other ions. Studies have shown that oxalic acid can decrease the adsorption of potassium ions (K⁺) in soil and increase their desorption, an effect that is more pronounced at lower pH levels, especially in certain soil types like red soil. researchgate.net Oxalate (B1200264) anions can be sorbed by variable charge minerals in soil. researchgate.net
| Component | Primary Sorption Mechanism | Factors Influencing Sorption |
| Potassium (K⁺) | Cation Exchange | Clay content, organic matter content, cation exchange capacity (CEC) |
| Urea (Carbamide) | Hydrogen bonding, van der Waals forces | Soil organic matter content, water solubility |
| Oxalic Acid | Ligand exchange, anion exchange | Soil mineralogy (Fe/Al oxides), pH, presence of other anions |
Transformation Products and Byproducts
The degradation of urea and oxalic acid leads to the formation of various intermediate and final products.
Urea : The primary transformation products of urea hydrolysis are ammonia (NH₃) and **carbon dioxide (CO₂) **. jncollegemdb.com In soil, the ammonia is rapidly converted to ammonium (NH₄⁺) , which can then be oxidized by microorganisms to nitrite (NO₂⁻) and subsequently to nitrate (B79036) (NO₃⁻) through the process of nitrification. Under high temperatures, molten urea can decompose into ammonium cyanate , ammonia , and isocyanic acid . wikipedia.org
Oxalic Acid : The photodegradation of oxalic acid under aerobic conditions can lead to its complete mineralization to **carbon dioxide (CO₂) ** and water. researchgate.net In the absence of oxygen, formic acid (HCOOH) can be formed as a byproduct. researchgate.net Abiotic degradation in soils, enhanced by Fe³⁺ and H₂O₂, can also produce oxalic acid from the breakdown of more complex organic matter. nih.gov In some industrial processes, the degradation of oxalic acid in nitric acid solutions yields CO₂. rsc.org
Mobility and Leaching Potential in Geochemical Cycles
The movement of the components through the soil profile is a critical aspect of their environmental fate.
Potassium : Potassium is considered moderately mobile. While it is retained by cation exchange, significant leaching can occur in soils with low retention capacity, such as sandy and organic soils, particularly under high rainfall conditions. cornell.edusemanticscholar.org Studies comparing conventional and coated potassium fertilizers show that between 54% and 68.5% of applied potassium can be leached from soil columns. semanticscholar.orgresearchgate.net
Urea and its Derivatives : Urea itself is highly soluble in water and can be mobile. researchgate.net However, its environmental mobility is primarily dictated by its rapid hydrolysis to ammonium, followed by nitrification to nitrate. Nitrate (NO₃⁻) is an anion that does not readily adsorb to negatively charged soil particles and is therefore highly mobile and susceptible to leaching. cornell.edu This high leaching potential is a major pathway for nitrogen loss from agricultural systems and can contribute to groundwater contamination. frontiersin.org
Oxalic Acid : As an anion, oxalate's mobility is influenced by the mineralogy of the soil. In soils rich in iron and aluminum oxides, it can be strongly adsorbed, limiting its mobility. The application of oxalic acid has been shown to affect the mobility of other nutrients. For instance, it can increase the concentration of ammonium (NH₄⁺) in soil, potentially influencing nitrogen dynamics. frontiersin.org
| Component / Derivative | Mobility in Soil | Leaching Potential | Factors Affecting Mobility |
| Potassium (K⁺) | Moderate | Moderate to High | Soil texture (sandy vs. clay), rainfall, CEC |
| Urea | High | High (as urea before hydrolysis) | Water solubility, hydrolysis rate |
| Nitrate (from Urea) | Very High | Very High | Negligible interaction with soil matrix, water percolation |
| Oxalic Acid | Low to Moderate | Low to Moderate | Adsorption to Fe/Al oxides, soil pH |
General Environmental Impact and Persistence Studies
The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down.
Urea : Urea is considered non-persistent in the environment due to its rapid hydrolysis by the widespread enzyme urease. Its primary environmental impact is not from the molecule itself but from its transformation products. The conversion to nitrate can lead to eutrophication of surface waters and contamination of groundwater if leaching is significant. frontiersin.org The formation of urea-oxalic acid co-crystals is one strategy being studied to create a sustained-release fertilizer, thereby controlling the rate of urea breakdown and mitigating nitrogen loss. researchgate.net
Oxalic Acid : Oxalic acid is a naturally occurring compound in soils and is part of the carbon cycle. nih.gov It can be formed through the abiotic oxidation of soil organic matter and is also produced by fungi and plants. nih.govnih.gov Its persistence is generally low due to microbial and photochemical degradation. A key environmental role of oxalic acid is its ability to chelate metal ions, which can influence mineral weathering and the mobility of toxic metals. For example, fungi can excrete oxalic acid to transform toxic metal minerals into highly insoluble metal oxalates, which reduces the metals' toxicity and mobility. nih.gov
Potassium : As a fundamental nutrient and element, potassium does not degrade and therefore persists in the environment. Its environmental impact is related to its concentration and balance with other nutrients in ecosystems.
Q & A
Q. Why is heating oxalic acid to 50–60°C necessary in titrations with potassium permanganate?
The reaction between oxalic acid (reducing agent) and KMnO₄ (oxidizing agent) is kinetically slow at room temperature. Heating accelerates the reaction by providing activation energy and maintaining oxalic acid in a decomposed state (to CO and CO₂), facilitating electron transfer. Sulfuric acid is added to maintain an acidic medium, which stabilizes Mn²⁺ ions as catalysts .
Q. How is a standard oxalic acid solution prepared for redox titrations?
Q. What is the role of sulfuric acid in KMnO₄-oxalic acid titrations?
Sulfuric acid provides H⁺ ions to acidify the medium, ensuring KMnO₄ acts as a strong oxidizing agent (MnO₄⁻ → Mn²⁺). It prevents side reactions (e.g., MnO₂ formation) and stabilizes the reaction intermediates .
Advanced Research Questions
Q. How is the stoichiometric ratio derived for oxalic acid and KMnO₄ in redox reactions?
Q. How is the purity of an impure oxalic acid sample determined via titration?
- Method : Dissolve a known mass of the impure sample (e.g., 0.261 g) in 100 mL water. Titrate 25 mL aliquots against standardized KMnO₄.
- Calculation : . Using the stoichiometric ratio, calculate moles of oxalic acid in the aliquot. Multiply by dilution factor to find total moles in the original sample. Compare with theoretical moles to determine purity % .
Q. How does manganous sulfate (MnSO₄) influence reaction kinetics in KMnO₄-oxalic acid systems?
Mn²⁺ ions act as autocatalysts. Initially, the reaction is slow due to low Mn²⁺ concentration. As Mn²⁺ accumulates, it accelerates electron transfer by stabilizing intermediate oxidation states of Mn, leading to an auto-catalytic rate profile .
Q. What interdisciplinary methods complement redox titration for studying oxalic acid in fungal metabolism?
- Chromatography (HPLC) : Quantify oxalic acid in fungal extracts.
- Genetic knockouts : Disrupt oxalate decarboxylase genes to study pathogenicity.
- Spectroscopy : Monitor oxalate-metal complexes in fungal-host interactions .
Data Contradiction & Troubleshooting
Q. How to resolve discrepancies in calculated KMnO₄ molarity due to temperature variations?
- Issue : Overheating (>60°C) decomposes oxalic acid, leading to inflated KMnO₄ consumption.
- Solution : Standardize KMnO₄ at 50–60°C and ensure consistent heating across replicates. Use a water bath for temperature control .
Q. Why might theoretical and experimental stoichiometric ratios differ in KMnO₄-oxalic acid titrations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
